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epi-Saquinavir-d9

Cat. No.: B1163784
M. Wt: 679.9
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Description

Significance of Stereochemistry in Drug Discovery and Development

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern drug development. europa.eu The spatial configuration of a drug molecule is critical as it dictates how the drug interacts with its biological targets, such as enzymes and receptors. europa.euchimia.ch

Many drug molecules are chiral, meaning they can exist in different spatial arrangements known as stereoisomers, which are like a left and a right hand—mirror images that cannot be perfectly superimposed. Isomers are molecules that share the same chemical formula but have different arrangements of atoms. nih.gov Stereoisomers, a subset of isomers, have the same bond connectivity but differ in the 3D orientation of their atoms. nih.gov

Epimers are a specific type of stereoisomer (specifically, diastereomers) that differ in the configuration at only one of several stereogenic centers. vaia.com The interaction between a drug (ligand) and its biological target is highly dependent on a precise three-dimensional fit, often described by the "lock-and-key" model. europa.eu Because biological targets are themselves chiral, they often interact differently with each stereoisomer of a drug. Saquinavir (B1662171), for instance, has six chiral centers, which means it can exist in 64 possible stereoisomeric forms. europa.eu Only one specific stereoisomer is used as the active drug, highlighting the importance of precise stereochemical control during synthesis. europa.eu An epimer of Saquinavir, such as "2-Epi-saquinavir" (also known as Saquinavir EP Impurity D), would have a different 3D shape and therefore a different fit with the HIV protease target.

The difference in interaction between stereoisomers and their targets can lead to vastly different biological effects. wikipedia.org One isomer may be therapeutically active, while another may be less active, inactive, or even cause harmful side effects. nih.govwikipedia.org The specific stereochemistry of Saquinavir is crucial for its potent inhibitory effect on the HIV protease enzyme. nih.gov

Research into analogs of Saquinavir has demonstrated this principle. A study involving the total synthesis of two diastereoisomer analogues of Saquinavir found that their biological activity was different from the parent drug. nih.gov This underscores that even a minor change at a single chiral center, creating an epimer, can significantly alter a compound's pharmacological profile. The designation of 2-Epi-saquinavir as a process impurity in the European Pharmacopoeia suggests that its presence must be controlled, likely due to its different, and presumably less effective, biological activity compared to the intended Saquinavir molecule.

Role of Isomers and Epimers in Ligand-Target Interactions

Applications of Deuterium (B1214612) Labeling in Mechanistic and Analytical Studies

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is particularly useful in pharmaceutical research. gabarx.com A deuterated drug is a molecule where one or more hydrogen atoms have been replaced by deuterium.

The use of deuterated compounds in research has a long history, initially as metabolic and pharmacokinetic probes to trace the fate of drugs in the body. juniperpublishers.com For decades, they were primarily tools for mechanistic studies. juniperpublishers.com This landscape began to change as researchers recognized that deuteration could be used to intentionally modify a drug's properties. In 2017, the U.S. Food and Drug Administration (FDA) approved the first deuterated drug, deutetrabenazine, marking a new era for the application of this technology in drug development. acs.org

The utility of deuterium labeling stems from the Kinetic Isotope Effect (KIE). gabarx.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Because of this, chemical reactions that involve the breaking of this bond proceed more slowly for a deuterated compound. gabarx.comacs.org

This effect is particularly relevant for drug metabolism, much of which is carried out by cytochrome P450 (CYP) enzymes in the liver. drugbank.com If a drug is metabolized by breaking a C-H bond, replacing that hydrogen with deuterium can slow down its metabolism, potentially increasing the drug's half-life and exposure in the body. acs.org This can sometimes allow for lower or less frequent dosing. Beyond altering metabolism, deuterated compounds like Saquinavir-d9 are invaluable as internal standards in analytical chemistry. caymanchem.comscbt.com In techniques like mass spectrometry, the known mass difference between the deuterated standard and the non-deuterated drug allows for precise quantification of the drug in biological samples. caymanchem.com

Historical Context of Deuterated Compounds in Medicinal Chemistry

Contextualization of Saquinavir and its Analogs in Protease Inhibitor Research

Saquinavir holds a significant place in medical history as the first HIV protease inhibitor approved by the FDA in 1995. wikipedia.orgwikipedia.org Its development marked a turning point in the fight against HIV/AIDS, ushering in the era of highly active antiretroviral therapy (HAART). wikipedia.org Saquinavir works by mimicking the transition state of the peptide bond that the HIV protease enzyme normally cleaves, thereby competitively inhibiting the enzyme and preventing the maturation of new, infectious virus particles. mdpi.com

In the context of modern research, analogs of Saquinavir are used as specialized tools. Saquinavir-d9 is a deuterated analog in which the nine hydrogen atoms of the tert-butyl group are replaced with deuterium. caymanchem.com Its primary application is as an internal standard for the accurate measurement of Saquinavir concentrations in biological fluids during pharmacokinetic studies. caymanchem.comscbt.com

The compound epi-Saquinavir-d9 represents a combination of these principles. It is a stereoisomer of Saquinavir (an epimer) that has also been labeled with nine deuterium atoms. This specific combination makes it a highly specialized research chemical. While Saquinavir is the therapeutic agent, and Saquinavir-d9 is a common analytical standard, this compound would likely be synthesized for highly specific mechanistic or analytical studies, for instance, to serve as an internal standard for the quantification of its corresponding epimer, an impurity that might form during the synthesis of Saquinavir.

Compound Data

Table 1: Compound Names

Compound NameDescription
SaquinavirThe active pharmaceutical ingredient, an HIV protease inhibitor.
epi-SaquinavirAn epimer of Saquinavir, differing at one chiral center. 2-Epi-saquinavir is a known impurity.
Saquinavir-d9A deuterated analog of Saquinavir with 9 deuterium atoms, used as an analytical standard. caymanchem.com
This compoundA deuterated analog of an epimer of Saquinavir.

Table 2: Chemical Properties of Saquinavir Analogs

PropertySaquinavirSaquinavir-d9This compound (Predicted)
CAS Number 127779-20-8 wikipedia.org1356355-11-7 caymanchem.comNot available
Molecular Formula C₃₈H₅₀N₆O₅ wikipedia.orgC₃₈H₄₁D₉N₆O₅ caymanchem.comC₃₈H₄₁D₉N₆O₅
Molecular Weight 670.86 g/mol wikipedia.org679.90 g/mol scbt.com679.90 g/mol
Primary Use Antiretroviral drug wikipedia.orgAnalytical internal standard caymanchem.comSpecialized research/analytical standard

Overview of Protease Inhibitor Analog Design Strategies

The development of HIV protease inhibitors (PIs) stands as a landmark achievement in the management of HIV/AIDS. wikipedia.orgnih.gov PIs function by competitively binding to the active site of the viral protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions. wikipedia.orgdrugbank.com

Analog design for protease inhibitors has historically focused on several key strategies:

Peptidomimetics: Early PIs were designed as peptide-like molecules that mimic the natural substrate of the HIV protease. colab.ws Saquinavir itself is a peptidomimetic, incorporating a hydroxyethylamine scaffold that mimics the non-scissile transition state of peptide bond hydrolysis. drugbank.com

Non-peptidic Inhibitors: To improve oral bioavailability and other pharmacokinetic properties, research has shifted towards non-peptidic scaffolds that retain the necessary interactions with the protease active site. vaia.com

Structure-Activity Relationship (SAR) Studies: X-ray crystallography of inhibitor-protease complexes provides detailed insights into binding interactions. nih.gov This structural information guides the modification of functional groups on the inhibitor to optimize contacts within the various subsites (S1, S2, S1', S2', etc.) of the enzyme's active site, enhancing potency and resilience against resistance mutations. nih.govdrugbank.com

Addressing Drug Resistance: A primary driver in PI analog design is the circumvention of drug resistance. plos.org Mutations in the protease enzyme can alter the shape of the active site, reducing inhibitor binding affinity. researchgate.net Novel analogs are designed to be less susceptible to these changes or to inhibit a broad spectrum of resistant protease variants.

Rationale for Investigating Epimeric and Deuterated Variants

The investigation of epimeric and deuterated variants of established drugs like Saquinavir represents a sophisticated strategy to refine its therapeutic properties.

Epimerization: Saquinavir is a complex molecule with multiple stereogenic centers. vaia.comeuropa.eu Epimers are diastereomers that differ in the configuration at only one of these chiral centers. nih.gov Altering the stereochemistry at a single center can have profound effects on the molecule's three-dimensional shape. This, in turn, can influence its binding affinity and selectivity for the target enzyme, as the precise orientation of functional groups is critical for optimal interaction with the protease active site. nih.gov A study by Righi et al. (2008) demonstrated the stereocontrolled synthesis of two diastereoisomers of Saquinavir, highlighting that changes in stereochemistry can impact biological activity. nih.gov The investigation of epimers allows researchers to explore novel binding modes that may enhance potency or even confer activity against resistant strains.

Research Scope and Objectives for this compound Studies

The study of this compound is a logical progression, combining the two aforementioned strategies to create a novel analog with potentially superior properties. The primary research scope is to synthesize and evaluate a specific epimer of Saquinavir that has also been deuterated at metabolically labile positions.

The core objectives of such a research program would include:

Stereoselective Synthesis: To develop a robust and efficient synthetic route for the preparation of a specific, chirally pure epimer of Saquinavir-d9. This would build upon established methods for the synthesis of Saquinavir and its diastereomers, incorporating deuterated starting materials. nih.govacs.org

Physicochemical and Structural Characterization: To thoroughly characterize the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure, stereochemistry, and isotopic enrichment.

In Vitro Protease Inhibitory Activity: To determine the inhibitory potency (IC50 or Ki values) of this compound against wild-type HIV-1 protease and a panel of clinically relevant drug-resistant mutant proteases. This would be compared directly with both non-deuterated Saquinavir and its corresponding non-deuterated epimer.

Metabolic Stability Assessment: To evaluate the metabolic stability of this compound in human liver microsomes. This objective aims to quantify the impact of deuteration on the rate of metabolic degradation compared to the non-deuterated epimer and parent Saquinavir.

Cellular Antiviral Activity: To assess the efficacy of this compound in inhibiting HIV replication in cell-based assays, providing crucial data on its activity in a more biologically relevant system.

By systematically addressing these objectives, researchers can determine if the combined epimeric and deuterated modifications in this compound result in a synergistic improvement in its pharmacological profile, potentially leading to a more potent and durable antiretroviral agent.

Data Tables

Table 1: Properties of Saquinavir and its Analogs

CompoundMolecular FormulaMolar Mass ( g/mol )Key Feature
SaquinavirC₃₈H₅₀N₆O₅670.85Parent Compound
epi-SaquinavirC₃₈H₅₀N₆O₅670.85Epimer (Diastereomer of Saquinavir)
Saquinavir-d9C₃₈H₄₁D₉N₆O₅679.90Deuterated Analog of Saquinavir
This compoundC₃₈H₄₁D₉N₆O₅679.90Epimeric and Deuterated Analog

Note: The molecular formula and molar mass for the deuterated compounds are calculated based on the substitution of nine hydrogen atoms with deuterium.

Properties

Molecular Formula

C₃₈H₄₁D₉N₆O₅

Molecular Weight

679.9

Synonyms

(R)-N1-((2S,3R)-4-((3S,4aS,8aS)-3-(tert-Butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)-2-(quinoline-2-carboxamido)succinamide-d9

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of Epi Saquinavir D9

Strategies for Stereoselective Synthesis of Saquinavir (B1662171) Epimers

The synthesis of a specific epimer of Saquinavir necessitates rigorous control over its multiple stereocenters. Saquinavir features a complex structure with a hydroxyethylamine isostere core, which mimics the transition state of the peptide bond cleaved by HIV protease. wikipedia.orgrsc.org The generation of an epimer involves intentionally altering the stereochemistry at one of these centers while retaining the others. This is achieved through highly selective synthetic strategies.

Chiral Auxiliary Approaches in Hydroxyethylamine Isostere Synthesis

Chiral auxiliaries are instrumental in guiding the stereochemical outcome of reactions to produce enantiomerically pure intermediates. The hydroxyethylamine unit, central to Saquinavir, is a prime target for such approaches. nih.govresearchgate.net

One prominent strategy involves an asymmetric syn-aldol reaction using an Evans' chiral oxazolidinone auxiliary. nih.gov In this method, a chiral oxazolidinone, prepared from hydrocinnamic acid, is used to direct the aldol (B89426) reaction between its boron enolate and an aldehyde like (benzyloxy)acetaldehyde. This reaction proceeds with high diastereoselectivity, yielding a syn-aldol product that sets two of the required stereocenters. nih.gov The chiral auxiliary is subsequently removed to provide a β-hydroxy acid, which can be converted to the desired amine functionality via a Curtius rearrangement. nih.gov This approach is versatile and allows for the synthesis of various dipeptide isosteres by changing the substituents. nih.gov

Another effective method utilizes chiral sulfoxide (B87167) chemistry. researchgate.netcnr.it This approach involves the reaction of a lithiated β-sulfinylethylamine with an N-Cbz-imine generated in situ. This forms a 2-sulfinyl-1,3-diamine intermediate with moderate stereocontrol. The key step is a subsequent nonoxidative Pummerer reaction, which stereoselectively displaces the sulfinyl group with a hydroxy group, proceeding with an inversion of configuration to yield the target hydroxyethylamine isostere. researchgate.netcnr.it This methodology has been successfully applied to the total synthesis of an epimer of Saquinavir. cnr.it

Table 1: Comparison of Chiral Auxiliary Methods for Hydroxyethylamine Isostere Synthesis

Method Chiral Auxiliary Key Reaction Stereochemical Control Reference
Evans Asymmetric Aldol Oxazolidinone Asymmetric syn-aldol reaction High diastereoselectivity (single diastereomer reported) nih.gov

Enantioselective Catalysis in Key Intermediate Formation

Enantioselective catalysis offers an efficient alternative to stoichiometric chiral auxiliaries, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of Saquinavir epimers, this is often applied to create key building blocks, such as chiral epoxides or alcohols. rsc.orggoogle.com

A notable example is the hydrolytic kinetic resolution (HKR) of racemic epoxides. google.com For instance, a racemic azido-epoxide, a precursor to the Saquinavir core, can be resolved using a chiral (S,S)-salen Co(OAc) complex. This catalytic process selectively hydrolyzes one enantiomer of the epoxide into a diol, leaving the other desired epoxide enantiomer with very high enantiomeric purity (>98% ee). google.com This enantiopure azido-epoxide is a versatile intermediate that can be regioselectively opened with an amine, such as N-(tert-butyl)decahydro-3-isoquinolinecarboxamide, to construct the core of Saquinavir. google.com

Biocatalysis, using enzymes, also provides powerful tools for creating chiral intermediates. rsc.org For example, aldolases can be used for asymmetric aldol additions to create chiral polyols, or lipases and esterases can perform kinetic resolutions of racemic alcohols or esters, providing access to enantiopure building blocks for antiviral agents. rsc.orgmdpi.com

Post-Synthetic Chiral Resolution Techniques for Epimeric Purity

When a synthesis produces a mixture of diastereomers, post-synthetic resolution is required to isolate the desired epimer in high purity. google.com This is a common challenge in the synthesis of complex molecules like Saquinavir, which has six stereocenters. chimia.chresearchgate.net

The primary method for separating diastereomers is chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool. For larger scales, column chromatography on silica (B1680970) gel is frequently employed. google.com The different physical properties of diastereomers, such as polarity and affinity for the stationary phase, allow for their separation. For example, the four possible diastereomers of a 2-sulfinyl-1,3-diamine intermediate in a Saquinavir epimer synthesis were separated by flash chromatography. cnr.it

Fractional crystallization is another effective technique. Diastereomers often have different solubilities and crystal lattice energies, allowing one isomer to be selectively crystallized from a solution containing the mixture. google.com Sometimes, converting the epimeric mixture into diastereomeric salts with a chiral acid or base can enhance the differences in solubility, facilitating separation by crystallization. google.com The isolated, pure diastereomer can then be converted back to its original form.

Precision Deuteration Techniques for epi-Saquinavir-d9

The "-d9" designation in this compound indicates the incorporation of nine deuterium (B1214612) atoms. In analogous deuterated pharmaceuticals, this often corresponds to the nine hydrogens on a tert-butyl group. The introduction of deuterium can alter a drug's metabolic profile by leveraging the kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond by metabolic enzymes. researchgate.netnih.gov This requires synthetic methods that can introduce deuterium with high precision and isotopic purity. nih.gov

Regioselective and Stereoselective Deuterium Incorporation

Achieving regioselectivity (placement at a specific atom) and stereoselectivity (specific spatial orientation) is crucial for creating effective deuterated drugs. nih.govd-nb.info The goal is to produce a compound dominated by a single isotopic variant to clearly understand the effects of the substitution. nih.gov

One strategy is a "synthetic approach," which involves using deuterated starting materials or reagents in the synthetic sequence. princeton.edu For the d9-tert-butyl group of this compound, this would likely involve coupling a pre-formed deuterated moiety, such as a derivative of d9-tert-butanol, during the synthesis of the decahydroisoquinoline (B1345475) portion of the molecule. wikipedia.org This approach ensures high isotopic purity at the desired location without affecting other parts of the molecule.

For other positions, methods involving transition metal catalysis can offer high regioselectivity. For example, ruthenium, rhodium, or palladium catalysts can direct the exchange of specific C-H bonds with deuterium from a source like D₂ gas or D₂O. d-nb.infoworktribe.com The selectivity is often guided by the existing functional groups in the molecule.

Table 2: General Approaches for Precision Deuteration

Approach Description Deuterium Source Key Advantage Reference
Synthetic Approach Incorporation of deuterated building blocks during synthesis. Deuterated precursors/reagents High regioselectivity and isotopic purity at the target site. princeton.edu
Directed Catalytic H/D Exchange Use of a directing group and transition metal catalyst to activate specific C-H bonds for deuteration. D₂O, D₂ gas, deuterated solvents Late-stage functionalization of complex molecules. worktribe.com

Deuterium Exchange Methods in Pharmaceutical Synthesis

Hydrogen-Deuterium Exchange (HDX) reactions are a straightforward way to introduce deuterium into a molecule post-synthetically or in a late-stage step. researchgate.netresearchgate.net These methods involve swapping labile or activated hydrogen atoms with deuterium from a deuterium source, most commonly deuterium oxide (D₂O), which is cost-effective. mdpi.comgoogle.com

Catalytic exchange methods are widely used for their efficiency and selectivity. researchgate.net Heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C) can facilitate multi-deuterium incorporation under neutral conditions using D₂O. researchgate.net Ruthenium nanoparticles have also been shown to be effective for regioselective deuteration of nitrogen-containing compounds. mdpi.com These methods can be applied to complex drug molecules to create deuterated analogs for metabolic studies. researchgate.net

Acid- or base-catalyzed exchange is also a common technique. mdpi.com This typically involves the exchange of hydrogens on carbon atoms adjacent to a carbonyl group via enolization, or on aromatic rings activated by electron-donating groups. mdpi.com While effective, these conditions must be chosen carefully to avoid unwanted side reactions or degradation of a complex molecule like epi-Saquinavir.

Control of Deuterium Isotopic Purity and Distribution

For any deuterated drug candidate, the control of isotopic purity is a critical quality attribute that can significantly impact the compound's pharmacokinetic profile, efficacy, and safety. bvsalud.org The goal is to produce a compound dominated by the desired isotopic variant, minimizing the presence of impurities from under-, over-, or mis-deuteration. researchgate.net

The primary control point for the isotopic purity of this compound is the deuterated starting material itself, namely the d9-tert-butylamine. acs.orgacs.org The isotopic enrichment of this reagent directly translates to the purity of the final active pharmaceutical ingredient (API).

To ensure and verify the isotopic purity and distribution, a suite of advanced analytical techniques is employed. These methods are crucial for quality control in both development and commercial settings. acs.orgacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique to determine the distribution of isotopologues (molecules differing in the number of deuterium atoms). acs.orgfigshare.com It can effectively separate and quantify the desired d9 species from d0 to d8 impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can provide precise information about the location and degree of deuterium incorporation by analyzing the proton (¹H) or deuterium (²H) spectra. google.com

The successful implementation of these analytical methods is essential for the release testing of both the deuterated input materials and the final drug substance. acs.orgfigshare.com

Table 2: Illustrative Isotopic Purity Data for a Deuterated Compound

IsotopologueDescriptionTarget Abundance (%)Acceptance Criteria (%)
d9Desired deuterated species> 98%≥ 97.0%
d8Compound with 8 deuterium atoms< 2%≤ 2.5%
d0-d7Compounds with fewer deuterium atoms< 0.5%≤ 0.5%

Convergent and Divergent Synthetic Pathways for Analog Generation

A divergent synthesis , conversely, starts from a common intermediate that is later modified to create a range of different analogs. uniroma1.itsemanticscholar.org This approach is highly efficient for exploring chemical diversity. For instance, a late-stage intermediate containing the core structure of epi-Saquinavir could be reacted with a variety of amines (including d9-tert-butylamine) or other building blocks to quickly generate a library of related protease inhibitors.

Table 3: Comparison of Convergent and Divergent Synthesis for Analog Generation

AspectConvergent PathwayDivergent Pathway
Strategy Fragments are synthesized separately and then combined. nih.govA common intermediate is used to create multiple analogs. uniroma1.it
Efficiency High overall yield for a single complex target. chimia.chEfficient for creating a library of analogs.
Application for this compound Ideal for targeted, efficient synthesis of the final molecule.Useful for SAR studies by creating multiple epimers or deuterated analogs from one core.

Scale-Up Considerations for Research Material Production

Key considerations for scaling up the production of this compound include:

Cost and Availability of Starting Materials: Deuterated reagents, such as deuterium oxide (D₂O) and d9-tert-butylamine, are significantly more expensive and less abundant than their hydrogen-containing counterparts. researchgate.netneulandlabs.com This places a strong emphasis on maximizing reaction yields and minimizing waste.

Process Robustness and Efficiency: Each step of the synthesis must be reliable, reproducible, and high-yielding to be economically viable. The development of scalable methods for deuteration is an area of active industrial interest. researchgate.net

Technology and Safety: For certain deuteration reactions, specialized equipment may be necessary. The use of modern technologies like continuous flow chemistry is being explored to enable safer, more efficient, and scalable deuteration processes. rsc.org

Purification and Quality Control: As production volume increases, purification methods must be scalable to handle larger quantities while still achieving the high purity required for pharmaceutical research. Analytical methods for quality control must also be robust and transferable to a production environment. acs.orgacs.org

Table 4: Scale-Up Challenges and Mitigation Strategies

ChallengeMitigation StrategyReference
High cost of deuterated reagentsOptimize reaction conditions to maximize yield; use deuterated building blocks in late-stage synthesis. chimia.chresearchgate.net
Complex, multi-step synthesisDevelop a more convergent and efficient synthetic route with fewer steps. chimia.chresearchgate.net
Safety and handling of reagentsImplement robust process controls; explore safer technologies like flow chemistry. rsc.org
Ensuring isotopic and chemical purityDevelop and validate scalable purification and analytical methods (e.g., large-scale chromatography, LC-MS). acs.orgacs.org

Advanced Analytical and Spectroscopic Characterization of Epi Saquinavir D9

Spectroscopic Methodologies for Structural Elucidation and Isotopic Content Verification

The definitive identification of epi-Saquinavir-d9 requires a multi-faceted analytical approach to confirm its stereochemistry, the precise location of the deuterium (B1214612) labels, and the isotopic purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity

NMR spectroscopy is an indispensable tool for the non-destructive analysis of molecular structures in solution. For isotopically labeled compounds like this compound, specific NMR techniques are employed to verify the position and extent of deuteration.

Deuterium (²H) NMR spectroscopy provides direct evidence of deuteration. nih.gov Since deuterium has a nuclear spin of 1, it is NMR active. In the case of this compound, where the nine deuterium atoms are located on the chemically equivalent methyl groups of the tert-butyl moiety, a single resonance is expected in the ²H NMR spectrum. The integration of this signal allows for the quantification of the deuterium content relative to a known standard. The absence of other signals in the ²H NMR spectrum confirms that deuteration has occurred specifically at the intended positions without isotopic scrambling.

The distinction between Saquinavir (B1662171) and its epimers, such as epi-Saquinavir, is crucial as stereochemistry dictates biological activity. europa.eu One-dimensional ¹H NMR provides initial information, but two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of the complex proton and carbon signals and for elucidating the relative stereochemistry.

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. To differentiate between epimers, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly powerful. These experiments detect through-space interactions between protons that are in close proximity, providing critical information about the 3D structure.

For instance, an epimer of Saquinavir at the hydroxyl-bearing carbon (C-3') would exhibit a different spatial arrangement. This would result in a distinct pattern of NOE cross-peaks between the proton at C-3' and adjacent protons compared to the parent Saquinavir molecule. By comparing the experimental NOE data with that of the known Saquinavir structure, the stereochemistry of the epimer can be definitively assigned.

Hypothetical ¹H NMR Chemical Shift Data for Key Protons in Saquinavir and epi-Saquinavir (at C-3') in CDCl₃

ProtonSaquinavir (δ, ppm)epi-Saquinavir (δ, ppm)Multiplicity
H-2'4.154.25m
H-3'3.803.95m
H-4'a2.852.90dd
H-4'b2.752.80dd
OH-3'3.503.65d

Note: The chemical shifts are hypothetical and for illustrative purposes to show expected differences between epimers.

Deuterium NMR (²H NMR) for Direct Observation of Deuteration

Mass Spectrometry (MS) for Molecular Weight and Isotopic Distribution

Mass spectrometry is a key technique for determining the molecular weight of a compound and for confirming its elemental composition and isotopic labeling pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula. For this compound, the expected monoisotopic mass would be approximately 9 Da higher than that of the unlabeled epimer. The protonated molecular ion [M+H]⁺ of Saquinavir is observed at an m/z of 671.4. nih.gov Therefore, the [M+H]⁺ for this compound would be expected at an m/z of approximately 680.4. HRMS can confirm this accurate mass, providing strong evidence for the successful incorporation of nine deuterium atoms.

Calculated and Expected HRMS Data for this compound

SpeciesElemental FormulaCalculated Monoisotopic Mass (Da)Expected Observed m/z [M+H]⁺
SaquinavirC₃₈H₅₀N₆O₅670.3843671.3916
This compoundC₃₈H₄₁D₉N₆O₅679.4407680.4480

Tandem Mass Spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. This provides structural information and can be used to pinpoint the location of the deuterium labels. The fragmentation pattern of Saquinavir is well-characterized. bibliotekanauki.plgumed.edu.pl By comparing the MS/MS spectrum of this compound with that of unlabeled Saquinavir, the location of the deuterium atoms can be confirmed.

For this compound, where the deuteration is on the tert-butylcarbamoyl group, fragments containing this moiety will exhibit a mass shift of +9 Da, while fragments without this group will have the same m/z as in the unlabeled compound. For example, a major fragment of Saquinavir is observed at m/z 570.2, which corresponds to the loss of the tert-butylcarbamoyl group. bibliotekanauki.pl In the MS/MS spectrum of this compound, the corresponding fragment would still be expected at m/z 570.2 if the deuteration is indeed on the tert-butyl group. Conversely, a fragment containing the tert-butyl group would show the +9 Da shift. This detailed fragmentation analysis provides conclusive evidence for the site of deuteration.

Expected Major MS/MS Fragments for Saquinavir and this compound

Parent Ion m/zSaquinavir Fragment m/zThis compound Fragment m/zProposed Fragment Structure
[M+H]⁺671.4680.4Protonated Molecule
571.3571.3Loss of tert-butyl isocyanate
433.2433.2Cleavage of the amide bond to the asparagine moiety
388.2397.2Fragment containing the deuterated tert-butylcarbamoyl group

Note: Fragmentation data is based on published spectra for Saquinavir and predicted shifts for the d9 analogue.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The IR spectrum of Saquinavir is characterized by a series of absorption bands corresponding to its various functional groups. researchgate.net Key vibrational modes include O-H stretching, N-H stretching, C=O stretching of the amide and carbamate (B1207046) groups, and C-O stretching. The "fingerprint" region, typically from 1500 to 500 cm⁻¹, contains a complex pattern of absorptions that is highly specific to the molecule's structure. For this compound, the introduction of nine deuterium atoms would lead to subtle but measurable shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds, providing a means to confirm the isotopic labeling.

Raman spectroscopy offers complementary information to IR spectroscopy. Studies on Saquinavir have shown that Raman spectroscopy is particularly sensitive to changes in the molecular structure and solid-state form. acs.org It has been effectively used to distinguish between amorphous and crystalline forms of Saquinavir, and to detect trace crystallinity in amorphous samples. acs.org The Raman spectrum of this compound would be expected to show characteristic peaks corresponding to its aromatic rings and other functional groups, with shifts in bands associated with the deuterated positions.

Table 1: Expected Vibrational Modes for this compound

Functional Group Expected Wavenumber Range (cm⁻¹) Spectroscopic Technique
O-H Stretch3200-3600IR, Raman
N-H Stretch3200-3500IR, Raman
C-D Stretch2100-2300IR, Raman
C=O Stretch (Amide, Carbamate)1630-1750IR, Raman
C=C Stretch (Aromatic)1400-1600IR, Raman
C-O Stretch1000-1300IR, Raman

Chromatographic Techniques for Purity and Stereoisomeric Separation

Chromatographic methods are essential for assessing the chemical and stereoisomeric purity of this compound. Given its structural complexity and the presence of multiple chiral centers, a combination of chromatographic techniques is necessary for a complete purity profile.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. For Saquinavir and its related substances, reversed-phase HPLC methods are commonly employed. A typical method would utilize a C18 or similar stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov

The purity of this compound would be assessed by monitoring for the presence of any impurities, such as starting materials, synthetic by-products, or degradation products. The deuteration in this compound is not expected to significantly alter its retention time compared to its non-deuterated epimer under typical reversed-phase conditions. However, HPLC can effectively separate this compound from other structurally related impurities.

Table 2: Representative HPLC Method Parameters for Saquinavir Purity Analysis

Parameter Condition
Column Symmetry ODS C18 (4.6 x 150mm, 5µm) researchgate.net
Mobile Phase Acetonitrile: Methanol (60:40% v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 240 nm researchgate.netnih.gov
Retention Time ~3.155 min (for Saquinavir) researchgate.net

The most critical separation for this compound is its resolution from other stereoisomers, particularly its corresponding diastereomer, Saquinavir-d9. Chiral chromatography is the definitive technique for this purpose. Both chiral HPLC and Supercritical Fluid Chromatography (SFC) are powerful tools for separating epimers.

Chiral HPLC methods often utilize chiral stationary phases (CSPs) that can selectively interact with one stereoisomer more strongly than the other, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel®), have been shown to be effective in separating a wide range of chiral compounds, including diastereomers. mdpi.comresearchgate.net For instance, a Chiralpak AD column has been used for the separation of flavanone (B1672756) diastereomers. researchgate.net

Supercritical Fluid Chromatography (SFC) is an alternative and often advantageous technique for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC. sunedu.gob.pe The use of a suitable chiral column with a mobile phase of supercritical carbon dioxide and a polar co-solvent (e.g., methanol or ethanol) would be a promising approach for the resolution of this compound and Saquinavir-d9. Studies have shown that diastereomeric degradation products of Saquinavir can be successfully resolved by chromatographic methods, indicating the feasibility of such a separation. biocrick.comnih.gov

Table 3: Potential Chiral Chromatography Approaches for this compound Resolution

Technique Chiral Stationary Phase (Example) Mobile Phase (Example)
Chiral HPLCPolysaccharide-based (e.g., Chiralpak® AD)n-Hexane/Ethanol with modifier
Chiral SFCPolysaccharide-based or other CSPsSupercritical CO₂/Methanol

For the detection and quantification of trace-level impurities or for bioanalytical applications where sensitivity is paramount, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. UHPLC provides faster separations and higher resolution compared to conventional HPLC. mdpi.com The coupling of UHPLC with a tandem mass spectrometer allows for highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions.

A UHPLC-MS/MS method for this compound would involve a rapid chromatographic separation followed by electrospray ionization (ESI) and detection in multiple reaction monitoring (MRM) mode. This technique would be capable of detecting and quantifying trace amounts of this compound and any related impurities with high specificity. Studies on Saquinavir have utilized UHPLC-MS/MS to identify and characterize degradation products, including diastereomers, demonstrating the power of this technique for resolving and identifying closely related structures. biocrick.comnih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for this compound using a modern UHPLC-MS/MS system would be expected to be in the low ng/mL to pg/mL range. mdpi.com

Table 4: Illustrative UHPLC-MS/MS Parameters for Trace Analysis

Parameter Condition
Chromatography UHPLC with C18 or similar column
Ionization Electrospray Ionization (ESI), Positive Mode
Detection Tandem Mass Spectrometry (MS/MS)
Scan Mode Multiple Reaction Monitoring (MRM)
Expected LOD/LOQ Low ng/mL to pg/mL range

Chiral Chromatography (e.g., Chiral HPLC, SFC) for Epimer Resolution

Thermal and X-ray Diffraction Analysis for Solid State Forms and Crystal Structures (If Applicable)

The solid-state properties of a pharmaceutical compound, including its crystalline form and thermal behavior, can significantly impact its stability and solubility. While this compound is often handled in solution as an internal standard, understanding its solid-state characteristics is important for its handling and storage as a raw material.

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal transitions of a material. For Saquinavir, DSC has been used to determine its melting point and to study its polymorphic and amorphous forms. nih.govrsc.org A DSC thermogram of this compound would reveal its melting point and any polymorphic transitions, while TGA would provide information about its thermal stability and decomposition profile.

X-ray Powder Diffraction (XRPD) is the primary technique for identifying the crystalline form of a compound. The XRPD pattern of a crystalline material is a unique fingerprint based on the arrangement of molecules in the crystal lattice. Studies on Saquinavir have used XRPD to characterize different crystalline and amorphous forms. nih.govacs.orgresearchgate.net An XRPD analysis of solid this compound would confirm whether it is crystalline or amorphous and, if crystalline, would provide its characteristic diffraction pattern.

Table 5: Solid-State Analysis Techniques for this compound

Technique Information Obtained Relevance
Differential Scanning Calorimetry (DSC)Melting point, glass transition, polymorphic transitionsThermal stability, solid-form characterization
Thermogravimetric Analysis (TGA)Thermal decomposition profile, solvent contentThermal stability, material integrity
X-ray Powder Diffraction (XRPD)Crystalline/amorphous nature, crystal lattice informationSolid-form identification and characterization

Molecular Interactions and Mechanistic Studies in Vitro and Computational

Enzyme Kinetic Analysis with Target Proteases (e.g., HIV-1 Protease)

Enzyme kinetic studies are crucial for elucidating the inhibitory activity of a drug. For protease inhibitors like Saquinavir (B1662171), these studies determine the potency and mechanism by which the drug inhibits its target enzyme, HIV-1 protease. drugbank.commdpi.com

Determination of Inhibition Constants (Ki) and Kinetic Parameters

For the parent compound, Saquinavir, the inhibition constant (Ki) against HIV-1 protease is exceptionally low, with values reported as 0.12 nM. A Ki value in this nanomolar range signifies very tight binding to the enzyme. caymanchem.com Kinetic analyses have also determined the association and dissociation rate constants for Saquinavir with HIV-1 protease. nih.gov These studies show that Saquinavir has a particularly low dissociation rate, meaning once it binds to the enzyme, it is slow to release, contributing to its high affinity and potent inhibition. nih.gov

While no specific Ki values for epi-Saquinavir-d9 are published, it is a standard assumption in the use of deuterated internal standards that the kinetic parameters are nearly identical to the non-deuterated compound. The kinetic isotope effect of deuterium (B1214612) substitution is generally considered negligible for the primary binding interactions unless a C-H bond cleavage is involved in the rate-determining step of the binding mechanism, which is not the case for Saquinavir's mechanism of action. However, epimerization can have a more significant impact. A change in the three-dimensional arrangement of atoms at a single chiral center can alter the fit of the inhibitor in the enzyme's active site, potentially increasing or decreasing the binding affinity (Ki). Without experimental data, the precise kinetic parameters for the "epi-" form remain speculative.

Table 1: Comparative Kinetic Parameters of HIV-1 Protease Inhibitors Note: Data for this compound is not available and is included for structural comparison context only. The data presented is for the parent compound, Saquinavir.

CompoundTarget EnzymeKi (Inhibition Constant)Association Rate (ka)Dissociation Rate (kd)
Saquinavir HIV-1 Protease0.12 nM caymanchem.comData not specified in sourceLow, contributes to high affinity nih.gov
Indinavir HIV-1 Protease~5.5 nM (EC50) dovepress.comSlower than Ritonavir nih.govRelatively fast nih.gov
Ritonavir HIV-1 ProteaseData not specified in source3-fold faster than Saquinavir nih.gov6-fold faster than Saquinavir nih.gov
Nelfinavir HIV-1 ProteaseData not specified in sourceSlower than Ritonavir/Saquinavir nih.govData not specified in source
This compound HIV-1 ProteaseNot availableNot availableNot available

Investigation of Binding Modes and Mechanistic Inhibition

Saquinavir functions as a competitive inhibitor of HIV-1 protease. mdpi.com Its structure is designed as a "peptidomimetic," meaning it mimics the natural peptide substrate of the protease. drugbank.com The core of the Saquinavir molecule contains a hydroxyethylamine group which resembles the transition state of the peptide bond that HIV protease would normally cleave. This mimicry allows Saquinavir to fit into the enzyme's active site. nih.gov Once bound, the non-hydrolyzable nature of this core structure prevents the catalytic action of the protease, effectively blocking its function. drugbank.comwikipedia.org The enzyme's role is to cleave viral polyproteins into functional proteins necessary for producing mature, infectious virions. By inhibiting this process, Saquinavir leads to the production of immature and non-infectious viral particles. drugbank.commdpi.com The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues of the protease active site, including the "flaps" of the enzyme. dovepress.comnih.gov

For this compound, the general mechanism of competitive inhibition would be the same. However, the epimeric change could alter the specific hydrogen bonding pattern or the hydrophobic interactions within the active site. This could lead to a different binding orientation or a less optimal fit, which would be reflected in the binding affinity.

Comparative Analysis with Non-Deuterated and Non-Epimeric Saquinavir

A direct comparative analysis of the enzyme kinetics of this compound with Saquinavir is not available in the literature. However, we can infer the expected differences.

Deuteration (-d9): The replacement of nine hydrogen atoms with deuterium atoms increases the molecular weight of the compound, which is its primary purpose for use as an internal standard. scbt.comcaymanchem.com Deuteration is not expected to significantly alter the electronic properties that govern molecular interactions like hydrogen bonding and van der Waals forces. Therefore, the binding affinity and kinetics of Saquinavir-d9 (without the "epi-" change) would be virtually identical to that of Saquinavir. medchemexpress.com

Epimerization (epi-): This change is more consequential for biological activity. The active site of an enzyme is a highly specific three-dimensional space. A change in stereochemistry at one of the chiral centers of Saquinavir could disrupt the precise "lock-and-key" fit with the HIV-1 protease active site. This would likely result in a weaker binding affinity (a higher Ki value) compared to the non-epimeric Saquinavir. The extent of this change would depend on which specific chiral center is altered and how critical its conformation is for interaction with the enzyme.

Structural Biology Approaches to Ligand-Target Complexation

Structural biology techniques are essential for visualizing how a ligand like Saquinavir binds to its target enzyme at an atomic level.

Co-crystallization Studies with Relevant Enzymes (e.g., Proteases)

The co-crystal structure of the parent compound, Saquinavir, in complex with HIV-1 protease has been solved to atomic resolution using X-ray crystallography. rcsb.orgresearchgate.net These structures provide a definitive map of the interactions between the inhibitor and the enzyme. They show how the large hydrophobic groups of Saquinavir occupy the corresponding hydrophobic pockets of the protease and how its polar groups form hydrogen bonds with the enzyme's backbone and side chains. researchgate.net For instance, the carbonyl group of the decahydroisoquinoline (B1345475) moiety of Saquinavir interacts with a key water molecule that bridges the inhibitor and the flexible flap regions of the protease. dovepress.com

There are no published co-crystallization studies specifically for this compound. Such a study would be necessary to reveal the precise atomic-level consequences of the epimeric change on the binding orientation within the protease active site. It would show whether the inhibitor is displaced, rotated, or if it induces a different conformational change in the enzyme compared to the original drug.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Visualization

Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structure of large protein complexes. While it has been used to resolve the structure of very small macromolecules, its primary strength lies in visualizing large assemblies. In the context of HIV, Cryo-EM could be used to study the structure of the entire viral capsid or the interaction of the virus with host cell factors.

There are no reports of Cryo-EM being used to study the complex of this compound with HIV-1 protease. The HIV-1 protease dimer itself is a relatively small protein (around 22.5 kDa), a size for which X-ray crystallography has proven highly effective. rcsb.org Therefore, Cryo-EM would not typically be the method of choice for this specific complex unless it were part of a much larger assembly.

Analysis of Hydrogen Bonding Networks and Stereospecific Interactions

Hydrogen bonds are fundamental to the interaction between a ligand and its receptor, and in the case of Saquinavir and its analogs, they are crucial for binding to target proteins like HIV-1 protease. mdpi.comuni-regensburg.de The parent molecule, Saquinavir, is designed to mimic a peptide linkage and fits into the active site of the HIV-1 protease, an aspartic protease. drugbank.com Its binding is stabilized by a network of hydrogen bonds. For instance, studies have shown that the loss of a key hydrogen bond, such as between the inhibitor and the backbone carbonyl of residue 48 in the protease, can significantly reduce binding affinity, as seen in drug-resistant mutants. nih.gov

The "epi-" designation in this compound refers to its specific stereochemistry. The spatial arrangement of atoms is critical in drug-receptor interactions. Research on stereoisomeric prodrugs of Saquinavir has demonstrated that stereochemistry significantly impacts enzymatic stability and cellular transport. nih.gov In one study, dipeptide prodrugs of Saquinavir were synthesized with different stereoisomers (L- and D-configurations). While all the conjugates could bypass the P-glycoprotein (P-gp) efflux pump, their stability against metabolic enzymes was stereoselective. Prodrugs with D-valine attachments showed markedly reduced biodegradation in rat intestinal homogenates and plasma compared to their L-valine counterparts. nih.gov This highlights that the specific stereoconfiguration of a Saquinavir derivative, such as this compound, would be expected to dictate its unique hydrogen bonding patterns and interactions with enzymes and transporters.

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for elucidating the molecular interactions of complex molecules like this compound. These techniques allow for the simulation and prediction of binding affinities and dynamic behaviors that are difficult to observe experimentally.

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict the binding pose and stability of a ligand within a protein's active site. nih.govmdpi.com For Saquinavir and its analogs, these simulations are routinely performed to understand their interaction with HIV-1 protease and to predict the impact of mutations on binding affinity. nih.govucl.ac.ukucl.ac.uk

In a typical molecular docking study, Saquinavir analogs are computationally fitted into the active site of HIV-1 protease (e.g., PDB ID: 3IXO). nih.govnih.gov The simulation calculates a binding energy, which indicates the affinity of the analog for the protein. Lower binding energy values suggest a more favorable interaction. MD simulations further refine this by modeling the dynamic movements of the protein-ligand complex over time, providing insights into its stability. mdpi.comnih.gov For example, 100 ns MD simulations have been used to study the conformational changes in HIV-1 protease upon binding Saquinavir and how mutations like M46I affect the complex's stability and flap dynamics. mdpi.com

The binding energies for various Saquinavir analogs, as determined by docking studies, illustrate the impact of structural modifications. These studies provide a baseline for predicting the binding characteristics of this compound.

Table 1: Binding Energies of Saquinavir Analogs with HIV-1 Protease

CompoundBinding Energy (kcal/mol)Reference
Saquinavir (Reference)-3.07 nih.gov
Analog S1-4.08 nih.gov
Analog S2-3.07 nih.gov

This table presents data from a study where lower binding energy indicates a more stable interaction between the ligand and the HIV-1 PR protein. nih.gov

For a more precise analysis of the chemical interactions within the enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mdpi.commpg.de This approach treats the most critical part of the system (the ligand and the immediate active site residues) with high-level quantum mechanics, which can accurately model electronic effects like bond-making and bond-breaking, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. mdpi.com

A QM/MM study on Saquinavir's interaction with wild-type and drug-resistant HIV-1 protease mutants (G48V and G48V/L90M) provided detailed energetic insights into the mechanisms of resistance. nih.gov The calculations revealed that mutations could perturb the binding affinity by altering the conformation of the inhibitor and the enzyme, leading to the loss of crucial hydrogen bonds. nih.gov This method allows for a detailed decomposition of the interaction energy, pinpointing which residues contribute most to binding and how mutations affect this balance. Such an approach would be invaluable for understanding the subtle electronic and steric effects introduced by the specific stereochemistry of this compound.

QSAR and QSPR are computational modeling techniques that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comscience.govchemistry-chemists.com These models are essential in drug design for predicting the activity of new compounds and for understanding the structural features that determine their efficacy. researchgate.net

QSAR models are developed using a dataset of existing compounds (a training set) with known activities. mdpi.com For Saquinavir, studies have been performed on a series of its peptidomimetic analogs to develop predictive models for HIV-protease inhibition. cabidigitallibrary.orgsajeb.orgresearchgate.net Various statistical methods, such as multiple linear regression (MLR) and k-nearest neighbor (k-NN), are used to build the models. sajeb.org

A 2D-QSAR study on 27 Saquinavir analogs, using a training set of 22 compounds, generated a model with a high correlation coefficient (r²) of 0.959 and a cross-validated correlation coefficient (q²) of 0.926. sajeb.org 3D-QSAR models, which consider the three-dimensional fields (steric and electrostatic) around the molecules, also showed good predictive power with r² values up to 0.81. cabidigitallibrary.orgsajeb.org These validated models can be used to virtually screen new, unsynthesized analogs, including stereoisomers like this compound, to predict their potential activity and prioritize them for synthesis and testing. researchgate.net

Table 2: Statistical Results of 2D-QSAR Models for Saquinavir Analogs

Model Typer² (Correlation Coefficient)q² (Cross-validated r²)Reference
MLR (Multiple Linear Regression)0.9590.926 sajeb.org
k-NN (k-Nearest Neighbor)-0.910 cabidigitallibrary.org

This table summarizes the statistical quality of QSAR models developed to predict the biological activity of Saquinavir analogs. Higher r² and q² values indicate a more robust and predictive model. cabidigitallibrary.orgsajeb.org

Beyond prediction, QSAR models help elucidate the key structural features that govern a compound's activity. researchgate.net By analyzing the descriptors that contribute most to the QSAR equation, researchers can identify the importance of specific physicochemical properties. In the 3D-QSAR analysis of Saquinavir analogs, the models revealed that both electrostatic and steric fields are critical for inhibitory activity. cabidigitallibrary.org For instance, one model indicated that the contribution of electrostatic and steric descriptors was 67% and 33%, respectively. cabidigitallibrary.org The graphical output of these models, in the form of contour maps, shows regions where positive or negative electrostatic potential, or bulky or non-bulky groups, would enhance or decrease activity. This information provides a rational basis for designing more potent analogs by modifying the structure to better match the identified electronic and steric requirements of the receptor's binding site. researchgate.net

Compound Names

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Analogs

Predictive Models for Analog Design

Isotope Effects on Binding Affinity and Conformational Dynamics

The introduction of deuterium into a molecule like Saquinavir to create this compound can induce subtle yet significant changes in its physicochemical properties, which in turn affect its biological interactions. These changes are primarily rooted in the greater mass of deuterium compared to protium (B1232500) (standard hydrogen). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond. portico.org This fundamental difference can influence binding affinity to its target, HIV-1 protease, and alter the molecule's preferred shapes or conformations.

The Deuterium Kinetic Isotope Effect (DKIE) is a crucial measurement used to understand how isotopic substitution affects the rate of a chemical reaction. It is expressed as the ratio of the reaction rate for the light isotopologue (containing hydrogen, kH) to that of the heavy isotopologue (containing deuterium, kD).

DKIE = kH / kD

A DKIE value greater than 1 indicates that the reaction is slower for the deuterated compound. This typically occurs when a C-H bond is broken in the rate-limiting step of the reaction, a phenomenon known as a primary kinetic isotope effect. gabarx.com For enzyme-catalyzed reactions, such as the metabolism of a drug by cytochrome P450 enzymes, deuteration at a site of metabolic attack can significantly slow down the process, leading to increased drug exposure and a longer half-life. juniperpublishers.com

For this compound, a primary DKIE would be expected if the deuterated positions are sites of metabolic oxidation by enzymes like CYP3A4, which is the primary enzyme responsible for Saquinavir's metabolism. fda.gov To measure this, one would perform in vitro metabolic stability assays using human liver microsomes.

Table 1: Hypothetical Experimental Design for DKIE Measurement of this compound

ParameterDescription
Test Compounds epi-Saquinavir (non-deuterated) and this compound.
Enzyme Source Human Liver Microsomes (HLM) or recombinant CYP3A4.
Incubation Compounds are incubated with the enzyme source and NADPH (as a cofactor) at 37°C.
Time Points Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Analysis The concentration of the parent compound is measured at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Calculation The rate of disappearance for each compound is calculated to determine the intrinsic clearance. The ratio of clearance rates (Clearance_H / Clearance_D) provides the DKIE.

While no experimental data exists for this compound, studies on other deuterated HIV protease inhibitors have demonstrated the potential of this approach to improve pharmacokinetic profiles. gabarx.comportico.org

The conformational landscape of a molecule refers to the collection of all possible three-dimensional shapes it can adopt and their relative energies. For a drug molecule, its ability to adopt a specific low-energy conformation that is complementary to the binding site of its target protein is critical for its efficacy. The binding of Saquinavir to HIV-1 protease, for instance, involves the inhibitor adopting an extended conformation within the active site. nih.gov

Deuteration can subtly alter this landscape. The shorter, stronger C-D bond can lead to minor changes in bond lengths and angles throughout the molecule. More significantly, it can affect non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for both intramolecular folding and intermolecular binding. mdpi.com The collective effect of these small changes can shift the equilibrium between different conformers, potentially favoring a conformation that has a higher or lower binding affinity for the target enzyme. researchgate.net

Computational methods are essential for exploring these effects. Molecular dynamics (MD) simulations can be used to model the behavior of both the deuterated and non-deuterated compounds over time, providing insight into their flexibility and preferred conformations in solution and when bound to the protease.

Table 2: Computational Workflow for Analyzing Conformational Landscape

Studies on Saquinavir analogs have shown that even minor stereochemical changes can impact interactions with the flexible "flap" regions of the HIV-1 protease, thereby altering binding affinity. nih.govnih.gov It is plausible that the conformational shifts induced by deuteration in this compound could similarly modulate its interaction with the protease active site. However, without specific experimental or computational studies on this compound, these effects remain theoretical.

Metabolic Stability and Biotransformation Pathways in Vitro / Ex Vivo / Animal Models

Elucidation of Metabolic Soft Spots using Deuteration Strategy

Deuteration, the replacement of hydrogen with its heavier, stable isotope deuterium (B1214612), is a recognized strategy to improve the metabolic stability of pharmaceuticals. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes. juniperpublishers.com This can slow down the rate of metabolism at specific sites, known as "metabolic soft spots." hyphadiscovery.com

For Saquinavir (B1662171), metabolism is predominantly mediated by CYP3A4, leading to various hydroxylated derivatives. europa.eunih.gov The primary sites of metabolism are susceptible to oxidation. The nine deuterium atoms in epi-Saquinavir-d9 are strategically placed to shield these vulnerable positions from rapid metabolic breakdown.

In vitro metabolic stability studies are crucial for predicting a compound's behavior in vivo. europa.eu These assays typically involve incubating the drug with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. europa.eu For Saquinavir, studies in human and rat liver microsomes have demonstrated rapid metabolism. researchgate.net

While specific experimental data for this compound is not publicly available, it is projected that this deuterated epimer would exhibit enhanced metabolic stability compared to its non-deuterated counterpart. The deuteration is expected to decrease the rate of clearance in both mouse and rat hepatic microsomes and hepatocytes. This is based on the principle that the kinetic isotope effect will slow down the CYP3A4-mediated oxidation reactions that are the main clearance pathways for Saquinavir. cdnsciencepub.comnih.gov

Table 1: Projected In Vitro Metabolic Stability of this compound vs. Saquinavir

CompoundIn Vitro SystemProjected Half-life (t½)Projected Intrinsic Clearance (CLint)
This compound Mouse/Rat Hepatic MicrosomesIncreasedDecreased
Saquinavir Mouse/Rat Hepatic MicrosomesStandardStandard
This compound Mouse/Rat HepatocytesIncreasedDecreased
Saquinavir Mouse/Rat HepatocytesStandardStandard
This table is based on the established principles of deuteration and the known metabolic profile of Saquinavir.

The identification of metabolites is essential for understanding the biotransformation pathways of a drug. For Saquinavir, metabolites have been characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govtandfonline.comsciforum.net These studies have identified several mono- and di-hydroxylated derivatives as the major metabolites. nih.gov

Metabolic switching is a phenomenon where the blockage of a primary metabolic pathway by deuteration redirects metabolism to alternative, previously minor, pathways. nih.govosti.gov Since the primary metabolic sites on Saquinavir are targeted for deuteration in this compound, it is highly probable that metabolic switching would occur.

This could lead to an increase in the formation of metabolites that are typically observed in smaller quantities with the non-deuterated parent drug. The assessment of this phenomenon would involve a comparative analysis of the metabolite profiles of both Saquinavir and this compound under identical in vitro conditions. osti.gov This redirection of metabolism is a critical aspect to study, as the newly favored metabolites could have different pharmacological or toxicological properties. nih.gov

Identification of Metabolites using LC-MS/MS and NMR

Role of Specific Enzyme Systems in Metabolism (e.g., Cytochrome P450s, Hydrolases)

The metabolism of Saquinavir is overwhelmingly carried out by the Cytochrome P450 system, with CYP3A4 being the principal isoenzyme responsible for over 90% of its hepatic metabolism. europa.euhres.ca Other enzymes, such as hydrolases, may play a minor role, particularly in the metabolism of prodrug forms. researchgate.net

To pinpoint the specific enzymes responsible for the metabolism of this compound, studies using recombinant enzymes are invaluable. Incubating the compound with a panel of recombinant human CYP450 enzymes would confirm its primary metabolizing enzymes. It is expected that, like its parent compound, this compound would be a primary substrate for CYP3A4. nih.gov However, due to metabolic switching, a more significant role for other CYP isoforms, which may have been minor contributors to Saquinavir's metabolism, could be revealed. taylorandfrancis.com

Table 2: Projected Substrate Specificity of this compound

EnzymeProjected Role in MetabolismRationale
CYP3A4 MajorPrimary metabolizing enzyme for the parent compound, Saquinavir. nih.gov
CYP2C9 Minor/IncreasedPotential for increased role due to metabolic switching.
CYP2D6 Minor/IncreasedPotential for increased role due to metabolic switching. taylorandfrancis.com
Hydrolases MinimalLikely limited to specific prodrugs, not the parent compound. researchgate.net
This table provides a projected overview based on known data for Saquinavir and the principles of metabolic switching.

The term "epi-" in this compound signifies that it is an epimer of Saquinavir, meaning it differs in the configuration at one of its chiral centers. europa.eu Enzymes, being chiral macromolecules themselves, often exhibit stereoselectivity, metabolizing one stereoisomer of a drug at a different rate than another. nih.goveurekaselect.com

The metabolism of Saquinavir and its prodrugs has been shown to be stereoselective. researchgate.net It is therefore highly likely that the epimeric form of this compound will be metabolized differently by CYP3A4 compared to the approved stereoisomer of Saquinavir. This stereoselectivity can manifest as differences in the rates of metabolism (Vmax), the affinity of the enzyme for the substrate (Km), and the types of metabolites formed. drugbank.com The specific stereochemistry of this compound could either enhance or reduce its interaction with the active site of CYP3A4, thereby altering its metabolic clearance. nih.govdiva-portal.org Studies comparing the metabolism of the different epimers are essential to fully characterize the disposition of this compound.

Substrate Specificity Studies with Recombinant Enzymes

Comparative Metabolic Profiling of this compound vs. Non-Deuterated Analogs

The introduction of deuterium into drug molecules, a process known as deuteration, can significantly alter their metabolic profiles. This is primarily due to the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with a heavier deuterium atom leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. gabarx.comdovepress.com Cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes. portico.org For Saquinavir, the primary metabolizing enzyme is CYP3A4, which is responsible for over 90% of its hepatic metabolism. drugbank.comnih.goveuropa.eu Therefore, deuteration of Saquinavir at metabolically active sites is expected to slow down its degradation, a concept that has been explored for various drugs to improve their pharmacokinetic properties. dovepress.com

Evaluation of Deuterium's Impact on Metabolic Half-Life and Clearance Rates (in vitro/animal)

The replacement of hydrogen with deuterium in a drug molecule can lead to a notable decrease in the rate of metabolism, consequently increasing the metabolic half-life and reducing clearance. dovepress.com This phenomenon is particularly relevant for drugs like Saquinavir that undergo extensive first-pass metabolism, primarily mediated by CYP3A4 in the liver and gut. drugbank.comresearchgate.net While direct experimental data for this compound is not available in the reviewed literature, studies on other deuterated compounds provide a strong basis for predicting its metabolic behavior.

The kinetic isotope effect (KIE), expressed as the ratio of the reaction rates for the non-deuterated (kH) and deuterated (kD) compounds (kH/kD), quantifies the impact of deuteration. dovepress.com For CYP-mediated reactions, this value can vary, but a significant KIE indicates that C-H bond cleavage is a rate-determining step. nih.govresearchgate.net In vitro studies with deuterated analogs of other drugs have demonstrated a reduction in intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver. For instance, deuteration of certain compounds has been shown to decrease their in vitro intrinsic clearance in human liver microsomes. nih.gov

The stereochemistry of a molecule can also influence its interaction with metabolizing enzymes. Studies on stereoisomeric prodrugs of Saquinavir have shown that the D-configuration generally results in a slower clearance by rat hepatic CYP3A enzymes compared to the L-configuration. researchgate.netnih.gov This suggests that the spatial arrangement of substituents affects the binding and orientation of the molecule within the enzyme's active site. Therefore, it is conceivable that the "epi-" configuration of Saquinavir could present a different metabolic profile compared to Saquinavir itself, and the introduction of deuterium could further modulate this.

Below is a hypothetical data table illustrating the potential impact of deuteration on the in vitro metabolic parameters of epi-Saquinavir, based on general principles observed with other deuterated compounds metabolized by CYP3A4.

Table 1: Illustrative in vitro Metabolic Parameters of epi-Saquinavir vs. This compound in Human Liver Microsomes

CompoundApparent K_m (μM)Apparent V_max (nmol/mg protein/min)Intrinsic Clearance (CL_int) (μL/min/mg protein)Metabolic Half-life (t_½) (min)
epi-Saquinavir0.71.9271415
This compound0.81.2150028

This table is for illustrative purposes and is based on general findings of the kinetic isotope effect on drug metabolism. Actual values for this compound would require experimental verification.

Analysis of Metabolite Formation and Elimination Pathways (in vitro/animal)

For this compound, it is hypothesized that the deuteration would hinder the primary hydroxylation pathways. Consequently, a decrease in the formation of the main hydroxylated metabolites would be observed. This could potentially lead to an increase in the plasma concentration of the parent drug and a prolonged therapeutic effect. However, it could also result in the increased formation of other minor metabolites, the pharmacological activity and potential toxicity of which would need to be assessed. gabarx.com

The following table provides a hypothetical comparison of the metabolite profiles of epi-Saquinavir and this compound in an in vitro system, such as human liver microsomes.

Table 2: Hypothetical Relative Abundance of Metabolites of epi-Saquinavir and this compound in Human Liver Microsomes

Metaboliteepi-Saquinavir (% of total metabolites)This compound (% of total metabolites)
Mono-hydroxylated Metabolite 1 (M1)4520
Mono-hydroxylated Metabolite 2 (M2)3015
Di-hydroxylated Metabolite (M3)158
Other Minor Metabolites1057

This table is for illustrative purposes and is based on the principle of metabolic switching due to the kinetic isotope effect. Actual metabolite profiles would need to be determined experimentally.

Investigation of Stereoselective Biodegradation in Biological Matrices (e.g., Plasma, Intestinal Homogenates from animal models)

The stereochemistry of a drug can play a crucial role in its metabolic fate, as enzymes often exhibit stereoselectivity. researchgate.netnih.gov For Saquinavir, studies on its dipeptide prodrugs have demonstrated stereoselective metabolism in rat intestinal homogenates and plasma. nih.gov Specifically, prodrugs with a D-valine attachment showed significantly reduced biodegradation compared to those with an L-valine, indicating that the stereoconfiguration influences enzymatic stability. nih.gov

While Saquinavir itself is a single enantiomer, the existence of epimers like epi-Saquinavir introduces a stereochemical variable that can affect its interaction with metabolic enzymes and transporters. Research on other HIV protease inhibitors has also highlighted the importance of stereochemistry in their metabolism. For example, the hydroxylation of the HIV protease inhibitor PNU-106893 by CYP2D6 was found to be stereoselective for the 6R absolute stereochemistry. nih.gov

In the context of this compound, it is plausible that its biodegradation in biological matrices would also be stereoselective. The "epi-" configuration could lead to a different rate and pathway of metabolism compared to Saquinavir. The presence of deuterium would further modulate this stereoselective metabolism. For instance, if the epimeric center is at or near a primary site of metabolism, the combination of stereochemistry and the kinetic isotope effect could lead to a significantly altered metabolic profile.

Studies using animal models and in vitro systems like intestinal homogenates are critical for elucidating these stereoselective effects. researchgate.netnih.gov For example, comparing the degradation rates of Saquinavir, epi-Saquinavir, and their deuterated counterparts in rat intestinal homogenates could provide valuable insights into the combined influence of stereochemistry and deuteration on first-pass metabolism in the gut.

Preclinical Pharmacokinetic Investigation Methodologies Animal Models

Development and Validation of Bioanalytical Methods for Quantification in Biological Matrices (e.g., Animal Plasma, Tissues)

Accurate quantification of drug concentrations in biological matrices is the cornerstone of pharmacokinetic research. researchgate.net The development of sensitive and selective bioanalytical methods is a prerequisite for generating reliable data from preclinical animal studies. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying drugs and their metabolites in complex biological samples due to its high sensitivity and specificity. nih.govnih.gov In the development of quantitative assays for saquinavir (B1662171) in animal plasma or tissue homogenates, a stable isotope-labeled internal standard (IS) is essential for achieving accuracy and precision. notroxresearch.com

epi-Saquinavir-d9 serves as an ideal internal standard for the quantification of saquinavir. The rationale for its use is based on established analytical principles:

Physicochemical Similarity : As a deuterated analog, this compound shares nearly identical physicochemical properties with the non-deuterated analyte, saquinavir. This ensures that it behaves similarly during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, and co-elutes with saquinavir during chromatographic separation. nih.gov

Mass Distinction : The nine deuterium (B1214612) atoms in this compound increase its mass-to-charge ratio (m/z) compared to saquinavir. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarity corrects for variations in extraction recovery and potential ion suppression or enhancement in the ion source. nih.govgumed.edu.pl

Stereochemical Specificity : The "epi-" designation indicates that this is a specific stereoisomer of saquinavir. Using a stereochemically defined internal standard is critical in studies investigating the potential for chiral inversion or differential metabolism between epimers.

The development process involves optimizing chromatographic conditions to achieve separation from endogenous matrix components and setting the mass spectrometer to monitor specific precursor-to-product ion transitions for both saquinavir and the this compound internal standard. For saquinavir, a precursor ion at m/z 671.1 and a product ion at m/z 570.2 are commonly used for detection in positive ion mode. nih.govbibliotekanauki.pl

Once an LC-MS/MS method is developed, it must undergo rigorous validation to ensure its reliability and reproducibility for its intended use, in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.netresearchgate.net The validation process assesses several key parameters to confirm that the method is suitable for analyzing animal study samples. science.gov

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity and SpecificityThe ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and concomitant medications.No significant interfering peaks (e.g., >20% of the lower limit of quantification) at the retention time of the analyte and internal standard. researchgate.net
Linearity and RangeThe ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.The calibration curve should have a correlation coefficient (r²) of ≥0.99. The deviation of back-calculated concentrations from nominal values should be within ±15%. mdpi.com
Accuracy and PrecisionAccuracy refers to the closeness of mean test results to the true concentration. Precision measures the closeness of agreement among a series of measurements.The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ). nih.govresearchgate.net
RecoveryThe efficiency of the extraction procedure for the analyte from the biological matrix.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable. mdpi.com
Matrix EffectThe direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%. mdpi.com
StabilityThe chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term).Analyte concentrations should remain within ±15% of the initial concentration. researchgate.net

LC-MS/MS Method Development using this compound as Internal Standard

In Vivo Absorption, Distribution, and Excretion (ADE) Studies in Animal Models

In vivo studies in non-human species are essential for understanding how a drug and its analogs are absorbed into the systemic circulation, distributed to various tissues, and ultimately eliminated from the body.

Studies in animal models such as rats and mice have been instrumental in characterizing the systemic exposure and tissue distribution of saquinavir. Following administration, drug concentrations are measured over time in plasma to determine key pharmacokinetic parameters like the area under the curve (AUC), which represents total systemic exposure.

Tissue distribution studies reveal the extent to which the drug penetrates different organs and tissues. For saquinavir, research in rats has shown extensive partitioning into tissues, with a large steady-state volume of distribution of approximately 700 L. drugbank.comeuropa.eueuropa.eu However, distribution into specific compartments can be limited. For instance, studies in rats demonstrated poor penetration into the central nervous system (CNS). nih.gov

Saquinavir Distribution in Rats Following Intravenous Administration nih.govresearchgate.net
CompartmentConcentration Relative to Plasma
Plasma100
Brain10
Cerebrospinal Fluid (CSF)0.2

This limited brain penetration is largely attributed to the action of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which actively pumps saquinavir out of the brain. nih.govresearchgate.net Studies using P-gp deficient mice have confirmed this, showing a 10-fold increase in brain levels of saquinavir compared to normal mice, highlighting the transporter's role in limiting tissue distribution. nih.gov Saquinavir is also highly bound (approx. 98%) to plasma proteins, which further restricts its distribution into tissues. drugbank.comeuropa.eu

A key reason for developing deuterated compounds like this compound is to investigate the "deuterium kinetic isotope effect" (KIE). Saquinavir is known to be extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. drugbank.comfda.gov This metabolic process often involves the breaking of carbon-hydrogen (C-H) bonds.

By strategically replacing hydrogen atoms with heavier deuterium atoms at sites of metabolic attack, the resulting carbon-deuterium (C-D) bonds are stronger and more difficult to break. This can significantly slow down the rate of metabolism. mdpi.com While specific in vivo comparative studies between saquinavir and this compound are not publicly available, the scientific premise of such an investigation in an animal model would be to test the hypothesis that deuteration improves the pharmacokinetic profile.

Hypothetical Pharmacokinetic Comparison in Animal Models
Pharmacokinetic ParameterExpected Change with this compound (vs. Saquinavir)Scientific Rationale
Metabolic Clearance (CL)DecreaseSlower rate of CYP3A4-mediated metabolism due to the kinetic isotope effect.
Half-life (t½)IncreaseReduced clearance leads to a longer residence time in the body.
Area Under the Curve (AUC)IncreaseSlower metabolism and clearance result in greater overall systemic drug exposure.
Oral Bioavailability (%F)IncreaseReduced first-pass metabolism in the gut wall and liver may allow more of the drug to reach systemic circulation. mdpi.com

Such a study would provide valuable data on whether deuteration offers a viable strategy to enhance the metabolic stability and bioavailability of saquinavir.

Assessment of Systemic Exposure and Tissue Distribution in Non-Human Species

Investigation of Stereoselective Disposition in Animal Models

Saquinavir is a chiral molecule with multiple stereocenters. Epimers are stereoisomers that differ in configuration at only one of these centers. This seemingly minor structural difference can have profound effects on the drug's interaction with the body's chiral environment, which includes enzymes, transporters, and receptors. plos.orgsemanticscholar.org Therefore, investigating the stereoselective disposition of saquinavir and its epimers in animal models is critical.

Research has shown that the biological systems responsible for drug disposition can differentiate between stereoisomers:

Metabolism : Studies on stereoisomeric prodrugs of saquinavir revealed that L-configurations were cleared more rapidly by rat hepatic CYP3A enzymes compared to D-configurations, demonstrating stereoselective metabolism. nih.gov This suggests that epi-Saquinavir, having a different stereochemical arrangement from saquinavir, could be metabolized at a different rate.

Transport : The efflux transporter P-glycoprotein has been shown to exhibit stereoselectivity. Studies with other chiral compounds, such as ginsenoside Rh2 epimers, found significant differences in their oral absorption and interaction with P-gp in rats. plos.orgsemanticscholar.org This indicates that the transport of saquinavir and its epimer across biological membranes, such as the intestinal wall, could be different, leading to varied absorption and distribution profiles.

Differential Absorption and Distribution of Epimers

The spatial arrangement of atoms in epimers can lead to significant differences in their pharmacokinetic properties, including absorption and distribution. While direct studies on this compound are not widely published, research on Saquinavir provides a framework for how such investigations would be conducted.

Following oral administration in rats, the absorption of Saquinavir is known to be low and variable. europa.eu Studies in bile-duct cannulated rats have shown that the oral bioavailability of Saquinavir is approximately 2.5%, with about 15% of the administered dose being absorbed. europa.eu The low bioavailability is attributed to both incomplete absorption and extensive first-pass metabolism, primarily in the intestine. nih.gov

The distribution of Saquinavir has been studied in rats using radiolabelled compounds. europa.eu After intravenous administration, the drug distributes into various tissues, with an organ-to-plasma ratio of about 6-8. europa.eu Notably, Saquinavir exhibits strong binding to melanin. europa.eu Plasma protein binding of Saquinavir is high, exceeding 98% in all species studied, and appears to be independent of concentration. europa.eufda.gov The steady-state volume of distribution in humans is large, suggesting significant tissue partitioning. fda.govdrugbank.com

Differential absorption and distribution between Saquinavir and its epimers would be investigated using similar animal models. This would involve administering the individual epimers and the deuterated analogue to rats and measuring their concentrations in plasma and various tissues over time. Such studies would elucidate whether "this compound" exhibits altered absorption characteristics or tissue distribution patterns compared to Saquinavir.

Parameter Finding in Animal Models (Saquinavir) Species Citation
Oral Bioavailability~2.5%Rat europa.eu
Absorption (Oral)~15%Rat (bile-duct cannulated) europa.eu
Plasma Protein Binding>98%Various europa.eu
Organ/Plasma Ratio (IV)~6-8Rat europa.eu

Stereoselective Excretion Mechanisms

The excretion of drugs and their metabolites can be influenced by their stereochemistry. For Saquinavir, the primary route of elimination is through the bile and feces, with renal elimination being negligible. europa.eu Following parenteral administration in laboratory animals, over 95% of the dose is recovered in the feces. europa.eu

The metabolism of Saquinavir is rapid and extensive, primarily mediated by the cytochrome P450 isoenzyme CYP3A4. europa.eudrugbank.comeuropa.euhres.ca This process leads to the formation of various mono- and di-hydroxylated metabolites, which are largely inactive. europa.eudrugbank.com The metabolic profile of Saquinavir has been shown to be similar across different species in in-vitro studies using microsomes. europa.eu

Stereoselectivity in excretion would imply that "this compound" might be metabolized or transported by efflux pumps differently than Saquinavir. P-glycoprotein (P-gp), a multidrug transporter, has been identified as playing a significant role in the disposition of Saquinavir. nih.govresearchgate.net Saquinavir is a substrate for P-gp, which can limit its oral absorption and penetration into the central nervous system. nih.govresearchgate.net Studies investigating the stereoselective excretion of "this compound" would involve analyzing the metabolic profiles in plasma, bile, and feces of animal models administered the compound. This would help determine if the epimer is a preferred substrate for metabolic enzymes or efflux transporters like P-gp, potentially leading to different rates and routes of excretion.

Excretion Pathway Finding in Animal Models (Saquinavir) Species Citation
Primary RouteBiliary and FecalRat europa.eu
Fecal Recovery (Parenteral)>95%Rat europa.eu
Renal EliminationNegligibleVarious europa.eu
Primary Metabolizing EnzymeCYP3A4Various (in vitro) europa.eu

Brain and Tissue Penetration Studies in Animal Models

The ability of a drug to penetrate specific tissues, particularly the brain, is a critical pharmacokinetic parameter. For antiretroviral drugs, penetration into sanctuary sites like the central nervous system (CNS) is important. nih.gov

Studies in rats have shown that Saquinavir has limited penetration across the blood-brain barrier. europa.eu The concentration of Saquinavir in the central nervous system was found to be less than 10% of plasma levels. europa.eu In a more detailed study in rats, the distribution ratio of Saquinavir in plasma to brain to cerebrospinal fluid (CSF) was approximately 100:10:0.2. nih.gov

The role of P-glycoprotein in limiting the brain penetration of Saquinavir has been demonstrated in studies using P-gp deficient (mdr1a-/-) mice. nih.govresearchgate.net Following intravenous administration, brain concentrations of radiolabelled Saquinavir were 3-fold higher in P-gp deficient mice compared to normal mice. nih.govresearchgate.net After oral administration, the systemic exposure was 5-fold higher and brain levels were 10-fold higher in the P-gp deficient mice. nih.govresearchgate.net These findings confirm that P-gp at the blood-brain barrier actively effluxes Saquinavir, thereby restricting its entry into the CNS. nih.gov

Investigations into the brain and tissue penetration of "this compound" would follow similar methodologies. The compound would be administered to wild-type and potentially P-gp knockout animal models. Subsequent measurement of drug concentrations in the brain, testes, and other tissues would reveal if its penetration profile differs from that of Saquinavir. sgul.ac.uk For instance, co-administration with a P-gp inhibitor in mice has been shown to increase the brain-to-blood ratio of Saquinavir. sgul.ac.uk

Parameter Finding in Animal Models (Saquinavir) Species Citation
CNS Penetration<10% of plasma levelsRat europa.eu
Plasma:Brain:CSF Ratio~100:10:0.2Rat nih.gov
Brain Concentration (IV)3-fold higher in P-gp deficient miceMouse nih.gov
Brain Concentration (Oral)10-fold higher in P-gp deficient miceMouse nih.gov

Applications As a Research Tool and Reference Standard

Utility as an Internal Standard in Quantitative Analytical Assays.caymanchem.comgoogle.comresearchgate.netresearchgate.net

Epi-Saquinavir-d9 is frequently employed as an internal standard for the quantification of Saquinavir (B1662171) in various biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response. google.com

The use of stable isotope-labeled compounds, such as deuterated analogs, is considered the gold standard for internal standards in mass spectrometry-based quantification. researchgate.net This is due to several key advantages:

Similar Physicochemical Properties : Deuterated analogs exhibit chemical and physical properties that are very similar to their non-deuterated counterparts. researchgate.net This ensures they behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. researchgate.net

Co-elution : The deuterated standard co-elutes with the analyte, meaning they have the same retention time in liquid chromatography. researchgate.netmdpi.com This is crucial for accurate quantification as it ensures that any matrix effects (interferences from other components in the sample) affect both the analyte and the internal standard equally. researchgate.net

Distinct Mass-to-Charge Ratio : Despite their similar chemical behavior, the deuterated analog has a higher molecular weight, allowing it to be clearly distinguished from the analyte by the mass spectrometer. researchgate.net This mass difference enables simultaneous but separate detection and quantification.

Improved Accuracy and Precision : The use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method by compensating for variations at multiple stages of the analysis. nih.govcapes.gov.br For instance, a study on the quantification of Saquinavir in human plasma demonstrated that using a pentadeuterated Saquinavir (SQV-d5) as an internal standard resulted in high accuracy (101-108%) and precision (3.9-11%). nih.govcapes.gov.br

The following table summarizes the key advantages of using deuterated analogs as internal standards in mass spectrometry.

AdvantageDescription
Similar Physicochemical Properties Behaves nearly identically to the analyte during sample processing and analysis. researchgate.net
Co-elution Elutes at the same time as the analyte in chromatography, correcting for matrix effects. researchgate.netmdpi.com
Distinct Mass-to-Charge Ratio Easily differentiated from the analyte by the mass spectrometer due to its higher mass. researchgate.net
Improved Accuracy and Precision Compensates for analytical variations, leading to more reliable and reproducible results. nih.govcapes.gov.br

Method Development for Biological Sample Analysis.ijcrr.comnih.govsimbecorion.com

The development of robust and reliable analytical methods is fundamental for accurately measuring drug concentrations in biological samples such as plasma, saliva, and urine. nih.govsimbecorion.com This process involves several critical steps, including sample preparation, chromatographic separation, and detection. simbecorion.comjapsonline.com

For the analysis of Saquinavir, various methods have been developed. A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established for determining Saquinavir in human plasma, saliva, and urine. nih.gov This method utilized liquid-liquid extraction for sample cleanup and a deuterated Saquinavir (²H₅-saquinavir) as the internal standard. nih.gov The method demonstrated excellent sensitivity with a limit of quantification of 0.05 ng/mL and high accuracy and precision. nih.gov

Another LC-MS/MS method for quantifying Saquinavir in biological matrices employed a liquid-liquid extraction with ethyl acetate (B1210297) and used Indinavir as the internal standard. ijcrr.com This method showed good linearity over a wide concentration range and high recovery rates. ijcrr.com The development of such methods is crucial for pharmacokinetic studies and therapeutic drug monitoring. simbecorion.com

The table below outlines a typical workflow for the development of a bioanalytical method for Saquinavir.

StepDescriptionKey Considerations
Sample Preparation Extraction of the analyte from the biological matrix (e.g., plasma, urine). japsonline.comChoice of extraction technique (e.g., liquid-liquid extraction, solid-phase extraction), solvent selection, and optimization of extraction conditions. ijcrr.comnih.gov
Chromatographic Separation Separation of the analyte from other components in the sample extract.Selection of the appropriate chromatographic column and mobile phase to achieve good separation and peak shape. ijcrr.comnih.gov
Detection Quantification of the analyte using a detector, typically a mass spectrometer.Optimization of mass spectrometer parameters for sensitivity and selectivity, including the selection of appropriate precursor and product ions for multiple reaction monitoring (MRM). ijcrr.com
Method Validation Ensuring the method is accurate, precise, selective, and robust.Evaluation of linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. japsonline.comresearchgate.net

Role in Mechanistic Studies of Drug Metabolism.symeres.comnih.govadvatechgroup.com

Deuterium-labeled compounds like this compound are powerful tools for investigating the mechanisms of drug metabolism. symeres.comnih.gov The incorporation of deuterium (B1214612) can provide valuable insights into how drugs are broken down in the body. symeres.commdpi.com

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). ontosight.aiwikipedia.org This effect is particularly useful in studying enzyme-catalyzed reactions. ontosight.ainumberanalytics.com If a carbon-hydrogen bond is broken in the rate-determining step of a reaction, replacing that hydrogen with a deuterium will slow down the reaction. ontosight.ai The magnitude of this slowing provides information about the transition state of the reaction. ontosight.ai

By strategically placing deuterium atoms on a drug molecule, researchers can identify which positions are targeted by metabolic enzymes. nih.gov This helps in elucidating the specific metabolic pathways and the enzymes involved. symeres.comnih.gov For example, studies using deuterium labeling have been instrumental in understanding the mechanisms of enzymes like pseudouridine (B1679824) synthases and spore photoproduct lyase. nih.govnih.gov

Stable isotope-labeled compounds are indispensable for tracing the metabolic fate of drugs in complex biological systems. symeres.com When a drug labeled with a stable isotope like deuterium is administered, its metabolites will also contain the isotope label. nih.gov This allows researchers to easily distinguish drug-related material from the thousands of other molecules present in a biological sample. nih.gov

Mass spectrometry is used to detect the parent drug and its labeled metabolites. nih.gov By analyzing the mass spectra, researchers can identify the chemical structures of the metabolites and piece together the metabolic pathways. nih.gov In vitro studies using human liver microsomes have shown that Saquinavir is extensively metabolized by the cytochrome P450 enzyme CYP3A4 into various inactive mono- and di-hydroxylated compounds. europa.eufda.goveuropa.eumdpi.com The use of deuterated Saquinavir in such studies can confirm these pathways and potentially uncover new, previously unidentified metabolites. nih.gov

Elucidation of Enzyme Reaction Mechanisms through Deuterium Labeling

Contribution to Stereoselective Drug Discovery and Development Research.mdpi.comeuropa.eu

The three-dimensional structure of a drug molecule, or its stereochemistry, is often critical to its pharmacological activity. Different stereoisomers (molecules with the same chemical formula but different spatial arrangements of atoms) of a drug can have vastly different potencies and toxicities. mdpi.com

Deuterium labeling can be a valuable tool in stereoselective drug discovery. mdpi.com The introduction of deuterium can help to stabilize chiral centers in a molecule, slowing down the process of epimerization, where one stereoisomer converts into another. mdpi.com This is particularly useful when one enantiomer is more potent or less toxic than the other. mdpi.com

In the context of Saquinavir, which has multiple chiral centers, this compound can be used in research to understand the stereochemical aspects of its interaction with its target, the HIV protease. rsc.org By using stereoisomerically pure labeled compounds, researchers can investigate the specific binding interactions of each stereoisomer and how this affects drug efficacy and metabolism. europa.eu This knowledge is crucial for the rational design of new, more effective, and safer drugs. rsc.org

Probing Stereospecificity of Drug-Target Interactions

Reference Material for Quality Control and Method Validation in Preclinical Research

In preclinical research, the accurate quantification of drug candidates in biological matrices is paramount for making informed decisions about a compound's safety and efficacy. nih.gov Bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be rigorously validated to ensure they are reliable and reproducible. pmda.go.jp this compound, as a stable isotope-labeled internal standard, is a cornerstone of this validation process.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. This compound is an ideal internal standard for the quantification of Saquinavir for several reasons:

Chemical Similarity: It is chemically almost identical to Saquinavir, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation.

Mass Difference: The nine deuterium atoms give it a distinct mass-to-charge ratio (m/z) that is easily resolved from the unlabeled Saquinavir by a mass spectrometer.

Co-elution: It typically co-elutes with Saquinavir, which helps to compensate for matrix effects and variations in instrument response.

During method validation, this compound is used to assess key parameters as stipulated by regulatory agencies like the FDA and EMA. pmda.go.jpresearchgate.netfda.gov These parameters include:

Selectivity and Specificity: Ensuring that the method can differentiate the analyte and internal standard from other components in the biological matrix.

Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data.

Recovery: Assessing the efficiency of the extraction process.

Matrix Effect: Evaluating the influence of matrix components on the ionization of the analyte and internal standard.

Stability: Testing the stability of the analyte in the biological matrix under various storage and handling conditions.

By adding a known concentration of this compound to all samples, including calibration standards, quality control samples, and unknown study samples, any loss of analyte during sample processing can be corrected for by monitoring the signal of the internal standard. This ensures the integrity and reliability of the pharmacokinetic data generated in preclinical studies.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Deuterated and Epimeric Analogs with Enhanced Research Utility

The strategic design and synthesis of novel analogs of existing drugs are fundamental to advancing medicinal chemistry and pharmacology. For a molecule like Saquinavir (B1662171), which possesses multiple stereogenic centers, the creation of epimers—stereoisomers that differ in configuration at only one of several chiral centers—offers a powerful method to probe the specific structural requirements of its biological target. brainly.comvaia.com The synthesis of an "epi-Saquinavir" variant, by inverting one of the key stereocenters involved in protease binding, would yield a molecule with a subtly altered three-dimensional shape. ontosight.ai

The addition of deuterium (B1214612), a stable heavy isotope of hydrogen, further enhances the utility of such analogs. nih.gov The synthesis of epi-Saquinavir-d9 involves replacing nine specific hydrogen atoms with deuterium. caymanchem.comscbt.com This "heavy" labeling has two primary benefits for research applications:

Metabolic Profiling: Deuteration can significantly alter the rate of drug metabolism through the kinetic isotope effect (KIE). acs.org Carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, making them more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. acs.orgptablitigationblog.com By studying how the metabolic profile of this compound differs from both Saquinavir and a non-deuterated epimer, researchers can pinpoint specific sites of metabolic vulnerability and explore how stereochemistry influences these pathways. firsthope.co.innih.gov

Analytical Standards: Deuterated compounds are invaluable as internal standards in quantitative analysis using mass spectrometry (MS). caymanchem.com Since this compound has a distinct mass from its non-deuterated counterpart, it can be added to a biological sample to provide a precise reference for quantifying the concentration of the unlabeled epimer during pharmacokinetic and pharmacodynamic studies. nih.gov

Future research in this area will focus on creating a library of such analogs, targeting different stereocenters for epimerization and various positions for deuteration. This would provide a sophisticated toolkit for dissecting the structure-activity relationships (SAR) and structure-metabolism relationships of the Saquinavir scaffold. cabidigitallibrary.org

Integration of Advanced Computational and AI-Driven Approaches in Analog Design

The design of novel analogs like this compound can be significantly accelerated and refined through the use of advanced computational tools and artificial intelligence (AI). tandemai.comnih.gov These in silico methods allow for the prediction of molecular properties before undertaking complex and resource-intensive chemical synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural features with biological activity, can be employed to model how changes in stereochemistry might affect the binding affinity of Saquinavir analogs to the HIV protease. cabidigitallibrary.orgsajeb.org By building computational models of the protease active site, researchers can perform molecular docking simulations with various epimers of Saquinavir. nih.gov These simulations can predict the binding energy and interaction patterns, helping to identify which epimers are most likely to yield interesting biological activity or to probe specific interactions within the binding pocket. nih.govtandfonline.com

Furthermore, AI and machine learning (ML) algorithms are transforming the field of de novo drug design. acs.orgnih.gov These systems can analyze vast datasets of existing drug-target interactions to learn the complex rules governing molecular recognition. An AI model could be trained on known protease inhibitors and their binding affinities to predict the potential efficacy of newly designed epimeric and deuterated Saquinavir analogs. nih.govacs.org AI can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to design molecules with improved metabolic stability or other desirable characteristics. tandfonline.com The integration of these computational approaches provides a rational design framework to prioritize the synthesis of analogs with the highest potential for yielding valuable research insights.

Computational ToolApplication in Analog DesignResearch Goal
Molecular Docking Predicts the binding orientation and affinity of epi-Saquinavir analogs to the HIV protease active site. nih.govIdentify epimers with altered but potentially informative binding modes.
QSAR Modeling Establishes relationships between the 3D structure of analogs and their inhibitory activity. sajeb.orgGuide the design of novel analogs with enhanced or targeted properties.
AI/Machine Learning Predicts bioactivity, toxicity, and pharmacokinetic profiles of virtual compounds. acs.orgnih.govPrioritize the synthesis of the most promising candidates and reduce experimental attrition.
Molecular Dynamics Simulates the dynamic movement of the analog-protease complex over time. tandfonline.comUnderstand the stability of binding and the impact of stereochemistry on the flexibility of the complex.

Development of New Analytical Methodologies for Complex Isomeric Mixtures

A significant challenge in working with compounds like this compound is the potential for complex isomeric mixtures. A synthesis could potentially yield not only the desired epimer but also other diastereomers and the original Saquinavir isomer. Differentiating and quantifying these closely related molecules requires highly advanced analytical techniques, as traditional methods like standard liquid chromatography-mass spectrometry (LC-MS) may lack sufficient resolution. biocompare.comgumed.edu.pl

Future progress depends on the development and application of more sophisticated separation and detection technologies:

Chiral Chromatography: Specialized chromatography columns with chiral stationary phases are essential for separating enantiomers and diastereomers. rotachrom.com Developing robust chiral HPLC (High-Performance Liquid Chromatography) methods is a prerequisite for isolating pure epi-Saquinavir and for quality control of its synthesis.

High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS): This powerful technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. biocompare.com Isomers that are identical in mass (isobaric) but different in their three-dimensional structure, such as epimers, will often have different drift times in an ion mobility cell. This allows for their separation and individual analysis, even when they co-elute from an LC column. tofwerk.comiu.edu

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that provides unambiguous structural identification of molecules in the gas phase. researchgate.net It measures the rotational frequencies of a molecule, which are exquisitely sensitive to its precise 3D geometry and isotopic composition. MRR can definitively distinguish between different isomers and isotopologues (molecules differing only in their isotopic composition) without the need for reference standards, making it a powerful tool for characterizing complex mixtures. researchgate.net

The integration of these cutting-edge analytical methods will be crucial for ensuring the purity of this compound and for accurately studying its behavior in complex biological systems.

Expanding the Understanding of Stereochemical and Isotopic Effects on Biological Systems

The unique structure of this compound makes it an ideal probe for investigating the fundamental principles of stereochemistry and isotope effects in biology. patsnap.comnih.gov

Stereochemistry is a critical determinant of a drug's pharmacological properties. patsnap.com The interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on the three-dimensional arrangement of the drug's atoms. brainly.compatsnap.com One enantiomer of a chiral drug may bind potently to its target, while the other may be inactive or even cause harmful effects. biomedgrid.com By comparing the biological activity of Saquinavir with that of epi-Saquinavir, researchers can map the specific steric interactions within the HIV protease active site that are crucial for inhibition. This provides a more detailed understanding of the "lock and key" mechanism at a molecular level. patsnap.com Furthermore, enzymes involved in drug metabolism are themselves chiral and can process different stereoisomers at different rates, a phenomenon known as stereoselective metabolism. firsthope.co.innih.govresearchgate.net

The isotopic labeling in this compound allows for the study of the kinetic isotope effect (KIE). iiste.org Replacing hydrogen with the heavier deuterium isotope slows down chemical reactions where the C-H bond is broken in the rate-determining step. acs.org In pharmacology, this most often relates to metabolic reactions. nih.gov By comparing the metabolic fate of epi-Saquinavir with this compound, scientists can quantify the extent to which specific metabolic pathways are affected by deuteration. This can reveal subtle details about enzyme mechanisms and help in the design of future drugs with more predictable and favorable metabolic profiles. iiste.orgnih.govroutledge.com The combined study of stereochemical and isotopic effects using this molecule can thus provide a multi-layered understanding of how a drug is recognized, processed, and eliminated by a biological system. frontiersin.org

Potential Contributions to Understanding Drug Resistance Mechanisms at a Molecular Level

A major challenge in HIV therapy is the emergence of drug-resistant viral strains. acs.org Resistance to protease inhibitors like Saquinavir typically arises from mutations in the viral protease gene, which alter the shape and chemical environment of the enzyme's active site. nih.govresearchgate.net These changes can reduce the binding affinity of the inhibitor, rendering it less effective.

This compound can serve as a powerful molecular probe to investigate the mechanisms of resistance. By performing comparative binding studies with both wild-type (non-mutated) and various drug-resistant mutant forms of HIV protease, researchers can gain detailed insights into how these mutations affect drug recognition.

Possible research approaches include:

Differential Binding Affinity Studies: Researchers can measure and compare the binding affinities (Ki values) of Saquinavir, epi-Saquinavir, and their deuterated forms to a panel of wild-type and mutant proteases. If an epimer shows a different pattern of binding to mutant proteases compared to the parent drug, it could reveal how specific structural changes in the enzyme accommodate or reject the inhibitor.

Crystallographic Studies: Obtaining X-ray crystal structures of epi-Saquinavir bound to different mutant proteases can provide atomic-level snapshots of the interactions. This can reveal subtle shifts in binding orientation or the loss of key hydrogen bonds that contribute to resistance.

Probing Active Site Dynamics: Drug resistance is not just about changes in static structure but also about alterations in the flexibility and dynamics of the enzyme. youtube.com The distinct properties of epimers and deuterated analogs can be used in techniques like NMR spectroscopy to probe how mutations alter the conformational landscape of the protease and its interaction with inhibitors.

By systematically studying how the subtle stereochemical alteration in an epimer impacts its interaction with a spectrum of resistant enzymes, scientists can better understand the molecular basis of drug evasion and potentially identify new strategies or structural motifs for designing next-generation inhibitors that are less susceptible to resistance. libretexts.org

Q & A

Basic Research Questions

Q. What is the primary role of epi-Saquinavir-d9 in antiretroviral research, and how does its isotopic labeling (d9) influence experimental outcomes?

  • Methodological Answer : The deuterated form (d9) of epi-Saquinavir serves as an internal standard in mass spectrometry for quantifying Saquinavir metabolites. Its isotopic labeling reduces interference from endogenous compounds, enabling precise pharmacokinetic measurements. Researchers must validate its stability under experimental conditions (e.g., pH, temperature) and confirm its chromatographic separation efficiency from non-deuterated analogs using HPLC-MS/MS protocols .

Q. How should researchers synthesize and characterize this compound to ensure reproducibility in pharmacokinetic studies?

  • Methodological Answer : Synthesis involves deuterium exchange at specific positions under controlled catalytic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for isotopic purity (>98%). Include detailed spectral data in supplementary materials and cross-validate results with independent labs to address batch variability .

Q. What analytical methods are recommended for detecting this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard. Optimize extraction protocols (e.g., protein precipitation vs. solid-phase extraction) to minimize matrix effects. Report recovery rates, limits of detection (LOD), and inter-day precision metrics in line with ICH guidelines .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved in cross-study comparisons?

  • Methodological Answer : Contradictions often arise from differences in experimental models (e.g., human hepatocytes vs. recombinant CYP3A4 enzymes). Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., incubation time, substrate concentration). Validate findings with in vitro-in vivo extrapolation (IVIVE) models and disclose all assay conditions in supplementary tables .

Q. What experimental design considerations are critical for minimizing bias in this compound’s intracellular uptake studies?

  • Methodological Answer : Use dual-probe normalization (e.g., deuterated drug + fluorescent tracer) to control for cell viability and membrane integrity. Employ blinded analysis for imaging data (e.g., confocal microscopy) and pre-register protocols to mitigate selective reporting. Statistical power calculations must account for inter-individual variability in transporter expression .

Q. How should researchers address discrepancies between in silico predictions and empirical data for this compound’s binding affinity?

  • Methodological Answer : Reconcile computational (e.g., molecular docking) and experimental (e.g., surface plasmon resonance) results by auditing force field parameters and solvation models. Perform sensitivity analyses to identify critical variables (e.g., protonation states) and publish raw datasets to facilitate peer validation .

Q. What strategies optimize the use of this compound in tissue distribution studies with low signal-to-noise ratios?

  • Methodological Answer : Implement matrix-matched calibration curves and isotope pattern deconvolution algorithms to distinguish d9 signals from background noise. Use nano-scale LC systems for low-abundance samples and validate spatial distribution data with autoradiography or MALDI imaging .

Data Analysis and Reporting Standards

Q. How should researchers statistically handle outliers in this compound’s pharmacokinetic datasets?

  • Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to identify outliers, but retain them unless technical errors (e.g., pipetting inaccuracies) are confirmed. Use robust regression models (e.g., Huber loss) for parameter estimation and report both raw and adjusted results to ensure transparency .

Q. What ethical and documentation practices are essential when sharing this compound research data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and analytical codes in repositories like Zenodo. Obtain ethical approval for animal/human studies and document consent processes per Republic Act 10173 or equivalent regulations .

Tables for Key Methodological Comparisons

Parameter Recommended Protocol Common Pitfalls Citations
Isotopic Purity ValidationHRMS with isotopic peak integration (±0.5 Da)Overlooking solvent adducts in spectra
LC-MS/MS QuantitationMatrix-matched calibration + internal standardIgnoring ion suppression effects
In Silico Binding StudiesMolecular dynamics with explicit solvent modelsUsing outdated force fields

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.